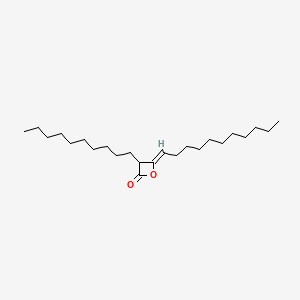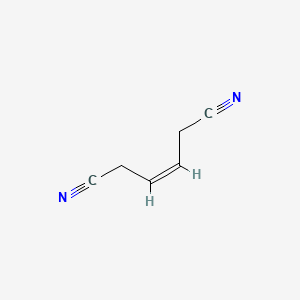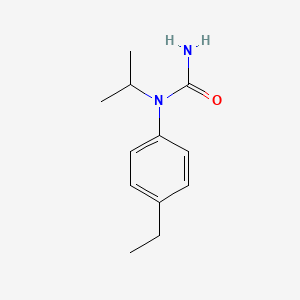
1-(4-Ethylphenyl)-1-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)-1-propan-2-ylurea is an organic compound with a unique structure that includes a urea moiety attached to a 4-ethylphenyl group and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-1-propan-2-ylurea typically involves the reaction of 4-ethylphenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Ethylphenyl isocyanate} + \text{Isopropylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethylphenyl)-1-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the urea moiety or the phenyl ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Ethylphenyl)-1-propan-2-ylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylphenyl)-1-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylphenyl)-1-propan-2-ylurea: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Chlorophenyl)-1-propan-2-ylurea: Contains a chlorine atom on the phenyl ring.
1-(4-Bromophenyl)-1-propan-2-ylurea: Contains a bromine atom on the phenyl ring.
Uniqueness
1-(4-Ethylphenyl)-1-propan-2-ylurea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.
Propiedades
Número CAS |
449789-96-2 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-1-propan-2-ylurea |
InChI |
InChI=1S/C12H18N2O/c1-4-10-5-7-11(8-6-10)14(9(2)3)12(13)15/h5-9H,4H2,1-3H3,(H2,13,15) |
Clave InChI |
KPNFVWKCZHSNMA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N(C(C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


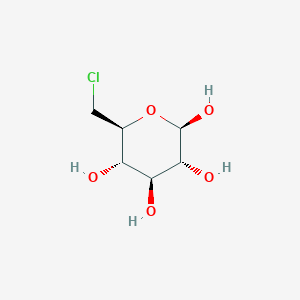
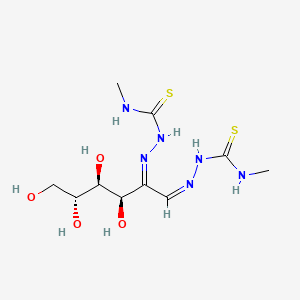
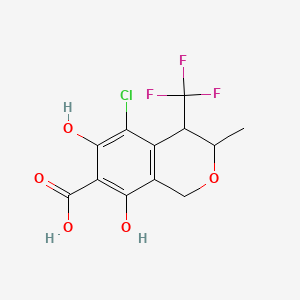

![5-[2-(dimethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12705930.png)
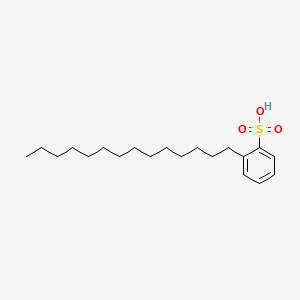
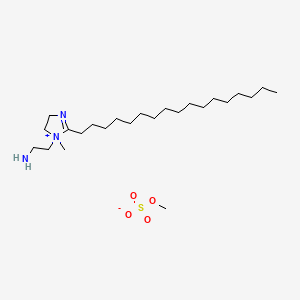
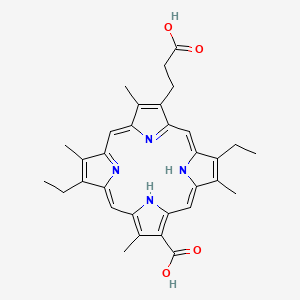
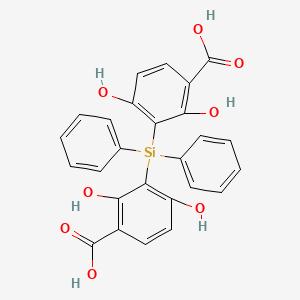
![7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid](/img/structure/B12705949.png)
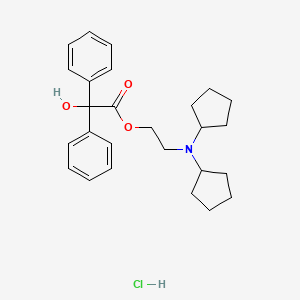
![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
